![molecular formula C9H6BrNO B3055054 4-(4-Bromophenyl)-1,2-oxazole CAS No. 62893-29-2](/img/structure/B3055054.png)
4-(4-Bromophenyl)-1,2-oxazole
Overview
Description
4-(4-Bromophenyl)-1,2-oxazole is a chemical compound that likely contains a bromophenyl group and an oxazole group . Oxazoles are aromatic molecules characterized by a five-membered ring with two adjacent heteroatoms (an oxygen atom and a nitrogen atom). Bromophenyl groups are aromatic rings (phenyl groups) with a bromine atom attached.
Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenyl)-1,2-oxazole would likely include a five-membered oxazole ring attached to a bromophenyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Bromophenyl compounds can participate in various chemical reactions, including cross-coupling reactions . The specific reactions that 4-(4-Bromophenyl)-1,2-oxazole might undergo would depend on the reaction conditions and other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, bromophenyl compounds often have high boiling points and are insoluble in water . The exact properties of 4-(4-Bromophenyl)-1,2-oxazole would need to be determined experimentally.Scientific Research Applications
Antimicrobial Agents
Recent studies have explored derivatives of 4-bromophenyl isocyanate for their antimicrobial properties. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have shown promise against Gram-positive pathogens . These compounds could potentially lead to new antibiotics.
Anti-Alzheimer’s Disease (AD) Research
Researchers have investigated 4’4-bromophenyl 4’piperidinol derivatives as potential multifactorial anti-AD agents. One compound, AB11, demonstrated promising multi-target effects and could be optimized further for AD treatment .
Cancer Chemotherapy
The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been explored for cancer chemotherapy. These compounds were designed to enhance effectiveness and selectivity against cancer cells. Physicochemical and spectral analyses confirmed their structures .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been shown to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Similar compounds have shown antimicrobial and anticancer activities .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Safety and Hazards
properties
IUPAC Name |
4-(4-bromophenyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBACWFQFZUREBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CON=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40796490 | |
Record name | 4-(4-Bromophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40796490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1,2-oxazole | |
CAS RN |
62893-29-2 | |
Record name | 4-(4-Bromophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40796490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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